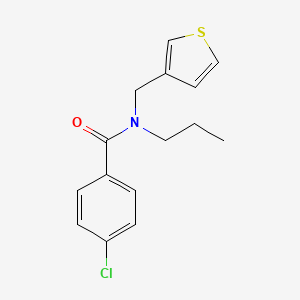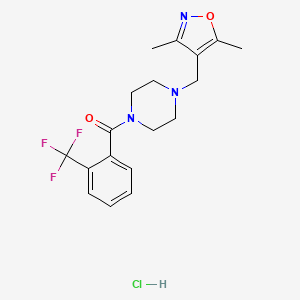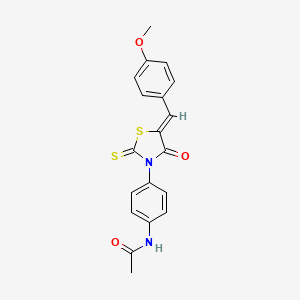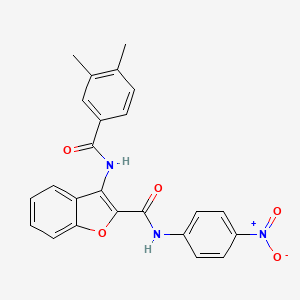
3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, starting from basic building blocks to more complex structures. For instance, the synthesis of a N-(1,1-dimethylpropynyl) benzamide series involves changing the substitution on the phenyl ring at the 3 or 4 position, which can significantly affect the biological activity of the compounds . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves a multi-step process starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to various intermediates before obtaining the final target molecules . These methods may be relevant for the synthesis of 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, although specific details would differ.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, such as chloro, bromo, methyl, or nitro groups, can influence the molecule's properties and interactions with biological targets . The molecular docking studies mentioned in the synthesis of tetrazol-thiophene-2-carboxamides suggest that the spatial arrangement and electronic properties of the substituents are important for binding to biological receptors . This information is pertinent to understanding how the dimethylbenzamido and nitrophenyl groups in the compound of interest might interact with its targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can vary based on their substitution patterns. For example, the N-(1,1-dimethylpropynyl) benzamide series shows selective inhibition of mitosis in plant cells, which indicates that these compounds can enter into specific biochemical pathways and affect cell division . The chemical reactions that these compounds undergo in biological systems are likely influenced by their electronic and steric properties, which can be predicted by quantitative structure-activity relationships . The synthesis paper also implies that the target molecules undergo reactions with biological macromolecules, as evidenced by their antimicrobial evaluation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, electronic activity, and steric hindrance, are key factors in their biological activity . These properties are determined by the molecular structure and can be quantitatively analyzed to predict the compound's behavior in biological systems. The characterization of the tetrazol-thiophene-2-carboxamides using techniques like IR, NMR, Mass, and elemental analysis provides detailed information about the molecular properties of these compounds . Such analyses would be essential for a comprehensive understanding of the physical and chemical properties of 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound "3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide" and its derivatives are primarily explored in the field of chemistry for their synthesis and structural characterization. For instance, researchers have synthesized various compounds by condensing similar structures with different reagents, characterized them using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and Mass, and further analyzed them for biological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021; Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).
Antimicrobial and Biological Activities
Several studies have focused on the synthesis of novel compounds derived from benzofuran and their evaluation for antimicrobial and biological activities. These compounds were synthesized using various methods and were subjected to biological evaluation to assess their potential in antimicrobial, anti-inflammatory, and analgesic applications (Idrees, Kola, & Siddiqui, 2019; Abu‐Hashem, Al-Hussain, & Zaki, 2020; Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).
Applications in Imaging and Cholinesterase Inhibition
Some derivatives of the compound have been synthesized for specific applications such as imaging agents and cholinesterase inhibitors, showing potential in medical diagnostics and treatment of certain diseases. These compounds demonstrated high uptake in rat brain and potent butyrylcholinesterase inhibition (Shiue, Fang, & Shiue, 2003; Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Propiedades
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14-7-8-16(13-15(14)2)23(28)26-21-19-5-3-4-6-20(19)32-22(21)24(29)25-17-9-11-18(12-10-17)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAEORPBRWOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)
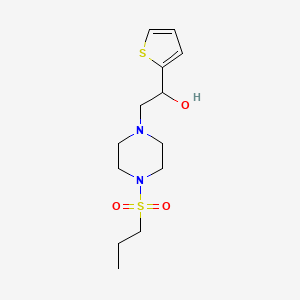
![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)
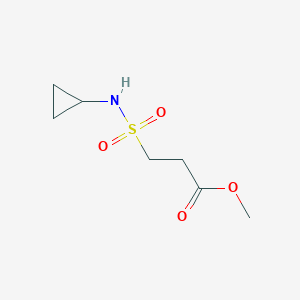

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)
